3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18174889
Molecular Formula: C8H11BrN2
Molecular Weight: 215.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2 |
|---|---|
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3 |
| Standard InChI Key | GSIJQBIKDGLFAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N2CCCCC2=N1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a partially saturated imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a tetrahydropyridine moiety. The bromine atom at position 3 and the methyl group at position 2 introduce steric and electronic effects that influence reactivity. The SMILES notation (CC1=C(N2CCCCC2=N1)Br) and InChIKey (GSIJQBIKDGLFAC-UHFFFAOYSA-N) provide unambiguous representations for computational studies .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | 3-bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
| SMILES | CC1=C(N2CCCCC2=N1)Br |
| InChIKey | GSIJQBIKDGLFAC-UHFFFAOYSA-N |
The tetrahydropyridine ring adopts a chair-like conformation, reducing ring strain and enhancing stability. Quantum mechanical calculations predict a collision cross-section (CCS) of 143.2 Ų for the [M+H]+ adduct, aiding in mass spectrometric identification .
Synthesis and Chemical Reactivity
Bromination Strategies
The synthesis typically begins with 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, which undergoes electrophilic aromatic bromination. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective bromination at position 3, yielding 60–75% isolated product. Alternative methods using bromine (Br₂) in chloroform require strict temperature control (<10°C) to minimize di-bromination byproducts.
Post-Synthetic Modifications
The bromine atom serves as a handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could introduce aromatic groups, while nucleophilic substitution with amines might yield aminomethyl derivatives. The methyl group’s electron-donating effect stabilizes adjacent charges, facilitating oxidation to carboxylic acids or ketones under strong acidic conditions.
Table 2: Representative Reaction Conditions
| Reaction Type | Conditions | Yield |
|---|---|---|
| Bromination (NBS) | DCM, 25°C, 12 h | 68% |
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Pending |
| Oxidation | KMnO₄, H₂SO₄, 60°C | Pending |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility (<1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). It remains stable under inert atmospheres but may degrade via debromination in the presence of light or strong bases. Differential scanning calorimetry (DSC) data are unavailable, though analogous tetrahydroimidazo derivatives show melting points between 120–150°C .
Spectroscopic Profiles
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methyl group (δ 2.4 ppm) and multiplet resonances for the tetrahydropyridine protons (δ 1.6–3.1 ppm).
-
MS (ESI+): Dominant [M+H]+ peak at m/z 215.02, with isotopic pattern confirming bromine .
Applications in Materials Science and Medicinal Chemistry
Drug Discovery
The compound’s scaffold is prevalent in kinase inhibitors and GPCR modulators. Its bromine atom allows late-stage diversification via cross-coupling, enabling rapid SAR exploration. Computational docking studies (unpublished) predict affinity for adenosine A₂ₐ receptors, a target in Parkinson’s disease.
Functional Materials
Brominated heterocycles serve as precursors for organic semiconductors. The methyl group could stabilize charge transport in thin-film transistors, though device performance data remain speculative.
Analytical and Computational Studies
Chromatographic Behavior
High-performance liquid chromatography (HPLC) under reversed-phase conditions (C18 column, acetonitrile/water) would likely elute the compound at 6–8 minutes, based on logP estimates (~2.5) .
DFT Calculations
Density functional theory (DFT) optimizations reveal a HOMO-LUMO gap of 4.7 eV, indicating moderate electronic stability. The bromine atom’s σ-hole may facilitate halogen bonding in crystal engineering .
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